molecular formula C10H11N3 B1526777 4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 103095-53-0

4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1526777
M. Wt: 173.21 g/mol
InChI Key: MSLGMLSSZZGBPX-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-1H-pyrazol-5-amine, also known as 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole, belongs to a family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of 4-methyl-1-phenyl-1H-pyrazol-5-amine consists of a pyrazole ring with a methyl group at the 3rd position and a phenyl group at the 1st position . The 5th position of the pyrazole ring is substituted with an amino group . The molecular weight of this compound is 173.22 .


Chemical Reactions Analysis

4-methyl-1-phenyl-1H-pyrazol-5-amine can react with other compounds to form new derivatives. For instance, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

4-methyl-1-phenyl-1H-pyrazol-5-amine is a solid at room temperature . The InChI code of this compound is 1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 .

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, 5-aminopyrazoles, the family of compounds to which it belongs, have been highlighted for their diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it can be expected that future research will continue to explore the potential applications of 4-methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives in these fields.

properties

IUPAC Name

4-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-12-13(10(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLGMLSSZZGBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289593
Record name 4-Methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-phenyl-1H-pyrazol-5-amine

CAS RN

103095-53-0
Record name 4-Methyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103095-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-phenyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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